Cyclopentanethiol

Übersicht

Beschreibung

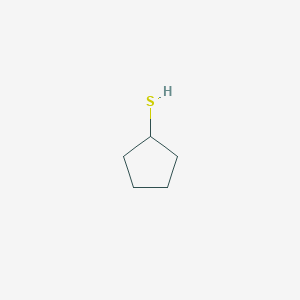

Cyclopentanethiol (CAS: 1679-07-8) is a cyclic organosulfur compound with the molecular formula C₅H₁₀S and a molecular weight of 102.20 g/mol. It is characterized by a five-membered cyclopentane ring substituted with a thiol (-SH) group. Key physical properties include a boiling point of 132.1°C and a standard enthalpy of formation of -89.5 kJ/mol .

Synthesis: this compound is synthesized via catalytic sulfidation of cyclopentanone using sulfided NiMo/Al₂O₃ or CoMo/Al₂O₃ catalysts . It is also employed as a reagent in organic synthesis, such as the preparation of N-acylsulfenamides and reversed amidines for pharmaceutical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentanethiol can be synthesized through several methods:

Via Isothiouronium Salts: Another method involves the reaction of cyclopentyl isothiouronium salt with a base to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of cyclopentanone in the presence of hydrogen sulfide. This method is favored due to its efficiency and high yield.

Analyse Chemischer Reaktionen

Cyclopentanethiol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclopentyl disulfide.

Reduction: Reduction of this compound is less common but can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides.

Major Products Formed:

Oxidation: Cyclopentyl disulfide.

Substitution: Cyclopentyl thioethers.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block in Synthesis:

Cyclopentanethiol serves as a crucial building block in organic chemistry. It is particularly useful in the formation of thioethers and disulfides, which are important intermediates in various chemical reactions. Its ability to act as a nucleophile makes it valuable in substitution reactions and redox processes.

Synthetic Routes:

- From Cyclopentanone: this compound can be synthesized through the catalytic transformation of cyclopentanone using hydrogen sulfide (H₂S) in the presence of a cobalt-molybdenum catalyst.

- Via Isothiouronium Salts: Another method involves reacting cyclopentyl isothiouronium salt with a base to produce this compound.

Biological Applications

Role in Biochemistry:

this compound is studied for its effects on biological systems, particularly regarding thiols' role in enzyme function and cellular redox states. Thiols are known to participate in various biochemical pathways, influencing protein folding and function.

Potential Therapeutic Applications:

Although not widely used in medicine, derivatives of this compound are being explored for potential therapeutic uses, particularly in drug development targeting specific biological pathways.

Industrial Applications

Pharmaceuticals and Agrochemicals:

this compound is utilized in the production of certain pharmaceuticals and agrochemicals. Its unique properties allow it to be incorporated into various chemical formulations, enhancing efficacy and stability.

Food Flavoring Agent:

In the food industry, this compound is recognized for its flavoring properties. It has been used as a food spice due to its distinctive aroma, contributing to the sensory profile of various food products .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Building block for thioethers/disulfides | Essential for various chemical reactions |

| Biochemistry | Study of thiols' effects on enzymes | Influences cellular redox states |

| Pharmaceuticals | Intermediate in drug synthesis | Explored for therapeutic potential |

| Food Industry | Flavoring agent | Enhances sensory properties of food products |

Case Study: Self-Assembled Monolayers (SAMs)

Research has demonstrated that this compound can form self-assembled monolayers on gold substrates. These SAMs exhibit unique properties that make them suitable for applications in biosensors and nanotechnology. The structure formed by this compound differs from other thiols due to its cyclic nature, influencing the molecular arrangement and stability of the monolayers .

Wirkmechanismus

The mechanism of action of cyclopentanethiol involves its ability to donate a sulfur-hydrogen group in chemical reactions. This property makes it a valuable nucleophile in substitution reactions and a reducing agent in redox reactions. In biological systems, thiols like this compound can interact with proteins and enzymes, affecting their function and activity.

Vergleich Mit ähnlichen Verbindungen

Cyclopentanethiol is compared to structurally analogous thiols, focusing on reactivity , physical properties , and applications .

Structural Analogues

Reactivity and Catalytic Performance

- Steric Effects : this compound exhibits higher enantioselectivity (up to 96% ee ) in asymmetric thiol additions compared to linear thiols like 1-propanethiol due to its bulky cyclopentyl group, which enhances stereochemical control .

- Catalytic Degradation: this compound outperforms 2-mercaptoethanol in polymer decomposition, achieving 78% yield of degradation products under mild conditions .

- SAM Formation : this compound forms a (√5 × √5)R25 superstructure on Au(111), distinct from cyclohexanethiol’s (5 × 2√3)R48 arrangement, highlighting the influence of ring size on molecular packing .

Thermodynamic Properties

| Property | This compound | Cyclohexanethiol |

|---|---|---|

| ΔH°f (kJ/mol) | -89.5 | -106.3 (estimated) |

| Heat of Vaporization | 46.8 kJ/mol | ~50 kJ/mol (estimated) |

| Melting Point | -48.1°C | -63.5°C |

Key Research Findings

Catalytic Asymmetric Synthesis : this compound enables high-yield (98%), enantioselective (96% ee) additions to silyl glyoxylates, outperforming linear and bulky thiols (e.g., tert-butyl thiol is unreactive) .

Polymer Decomposition : this compound degrades carbon-fiber-reinforced PEEK composites with comparable efficiency to neat PEEK, demonstrating industrial scalability .

SAM Structural Insights : this compound’s smaller ring size reduces van der Waals interactions compared to cyclohexanethiol, leading to distinct Au(111) surface architectures .

Biologische Aktivität

Cyclopentanethiol (CPT) is an organic compound classified as an alkylthiol, characterized by a five-membered cyclopentane ring with a thiol (-SH) functional group. This compound has garnered interest in various fields, particularly in biological and chemical research due to its unique properties and potential applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including toxicity studies, antimicrobial properties, and potential therapeutic applications.

- Chemical Formula : CHS

- CAS Number : 1679-07-8

- IUPAC Name : this compound

This compound is known for its distinct odor reminiscent of garlic or onion, which is typical of many thiols. Its structure allows it to participate in various chemical reactions, making it a compound of interest in organic synthesis and medicinal chemistry.

1. Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:

- Staphylococcus aureus : CPT has shown inhibitory effects against this common pathogen, which is crucial given its role in nosocomial infections.

- Escherichia coli : The compound also demonstrated activity against E. coli, suggesting potential applications in food safety and preservation.

2. Toxicity Studies

Toxicological assessments are essential for understanding the safety profile of this compound. According to the Joint FAO/WHO Expert Committee on Food Additives (JECFA):

- No Observed Adverse Effect Level (NOAEL) : In a 90-day study involving rats, a NOAEL of 0.56 mg/kg body weight per day was established for this compound, indicating a relatively low risk at this exposure level .

- Genotoxicity : While some studies raised concerns about the genotoxic potential of certain thiols, this compound did not show significant genotoxic effects in standard assays .

3. Potential Therapeutic Applications

Research has suggested that this compound may have therapeutic potential beyond its antimicrobial effects:

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What spectroscopic methods are optimal for characterizing cyclopentanethiol’s structural purity, and how should data interpretation be standardized?

this compound’s purity can be confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR). MS data (molecular ion peak at m/z 116) and fragmentation patterns (e.g., C₅H₁₀S isotopic clusters) should align with reference spectra. For NMR, the thiol proton (-SH) typically appears at δ 1.3–1.6 ppm in CDCl₃, while cyclopentane ring protons resonate between δ 1.5–2.2 ppm. Cross-validate with infrared (IR) spectroscopy for S-H stretching (~2550 cm⁻¹). Standardize protocols using CRC or LANGE’s Handbook for spectral benchmarks .

Q. How can researchers synthesize this compound with high yield while minimizing byproducts?

A common method involves thiolation of cyclopentanol via Mitsunobu reaction (using triphenylphosphine/diethyl azodicarboxylate) or nucleophilic substitution of cyclopentyl bromide with thiourea, followed by hydrolysis . Optimize reaction conditions (e.g., inert atmosphere, controlled temperature) to suppress disulfide formation. Monitor yield via gas chromatography (GC) using a DB-5 column (boiling point: 165.2°C ). Report detailed procedures per Beilstein Journal guidelines, including purity checks and error margins .

Q. What are the thermodynamic properties of this compound, and how do they influence its storage and handling?

Key properties include enthalpy of formation (ΔHf°(lq) = -89.5 kJ/mol ), boiling point (165.2°C ), and density (0.95 g/cm³ ). Store under nitrogen at ≤4°C to prevent oxidation. Use corrosion-resistant containers (e.g., amber glass) due to thiol reactivity. Reference CRC Handbook for vapor pressure and solubility data in solvent systems .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic values (e.g., ΔHf°) for this compound be resolved?

Discrepancies in enthalpy data (e.g., -89.5 kJ/mol vs. -106.3 kJ/mol for thiacyclohexane ) may arise from measurement techniques (e.g., calorimetry vs. computational models). Conduct comparative studies using bomb calorimetry and density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets. Validate against NIST-referenced data and publish full uncertainty analyses .

Q. What computational models best predict this compound’s reactivity in nucleophilic substitution reactions?

DFT studies (e.g., Gaussian 16) using solvation models (SMD for thiol-water interactions) can predict reaction pathways and activation energies. Compare with experimental kinetic data (e.g., SN2 reactions with alkyl halides). Include Cartesian coordinates and Gibbs free energy values in supplementary materials .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological systems), and how can they be mitigated?

Thiol volatility and matrix interference complicate GC-MS analysis. Derivatize with iodoacetamide to form stable thioethers, then analyze via LC-MS/MS with multiple reaction monitoring (MRM). Calibrate using deuterated internal standards (e.g., this compound-d₁₀) . Report limits of detection (LOD) and recovery rates per EPA/NIH protocols .

Q. Methodological Guidelines

- Data Reporting : Follow Beilstein Journal standards: provide raw spectral data, experimental replicates, and statistical significance (p < 0.05) in supplementary files .

- Contradiction Analysis : Use Bland-Altman plots for thermodynamic data comparisons and meta-analyses for literature inconsistencies .

- Ethical Compliance : Disclose synthesis hazards (e.g., thiol toxicity) and obtain institutional review for biological studies .

Eigenschaften

IUPAC Name |

cyclopentanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S/c6-5-3-1-2-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDYBOADDMMFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047108 | |

| Record name | Cyclopentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | Cyclopentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

41.00 to 42.00 °C. @ 16.00 mm Hg | |

| Record name | Cyclopentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

758 mg/L @ 25 °C (calc.), slightly soluble in water; soluble in alcohol and oils | |

| Record name | Cyclopentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cyclopentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.925 | |

| Record name | Cyclopentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/128/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1679-07-8 | |

| Record name | Cyclopentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H279996YO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclopentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.